molecular formula C18H21BrO B13410327 4-(Bromomethyl)benzylidene Camphor

4-(Bromomethyl)benzylidene Camphor

Cat. No.: B13410327
M. Wt: 333.3 g/mol
InChI Key: DTEBTFVOIHNTBU-ZLTRSOCKSA-N
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Description

Historical Context of Related Camphor (B46023) Derivatives in Organic Synthesis

Camphor, a bicyclic monoterpene, has been a subject of fascination for organic chemists for over a century. researchgate.net Its availability in both enantiomeric forms from natural sources and through synthetic routes has made it a versatile starting material. nih.govnih.gov Historically, camphor and its derivatives have been extensively used as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov A notable example is the use of camphor-derived sultams, which have proven highly effective in a variety of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. scielo.brresearchgate.net

The derivatization of camphor at its C3 position, often through the formation of benzylidene camphor analogues, has been a common strategy to introduce further functionality and to fine-tune the steric and electronic properties of the chiral environment. researchgate.net These modifications are crucial for achieving high levels of stereocontrol in chemical reactions.

Rationale for Investigating (4-(Bromomethyl)benzylidene Camphor) as a Chiral Building Block

The specific interest in this compound stems from the strategic placement of the bromomethyl group on the benzylidene moiety. This functional group serves as a versatile handle for a variety of subsequent chemical transformations. The rationale for its investigation can be broken down into several key points:

Introduction of a Reactive Site: The bromomethyl group is a reactive electrophile, susceptible to nucleophilic substitution. This allows for the facile attachment of this chiral building block to other molecules, such as substrates for asymmetric reactions or as a coordinating group in the formation of chiral ligands for metal-catalyzed processes.

Potential for Ligand Synthesis: The benzylidene camphor framework, with its inherent chirality, combined with the reactive bromomethyl group, provides a straightforward route to new chiral ligands. rsc.orgresearchgate.netrsc.org These ligands can then be used to create chiral metal complexes for a wide range of asymmetric catalytic reactions.

Modification of Steric and Electronic Properties: The introduction of the bromomethylbenzyl group at the C3 position of camphor significantly alters the steric environment around the carbonyl group. This modification can influence the facial selectivity of reactions involving the camphor scaffold itself or when it is employed as a chiral auxiliary.

Versatility in Further Functionalization: The bromine atom can be displaced by a wide range of nucleophiles, including those containing phosphorus, sulfur, nitrogen, or oxygen donor atoms. This opens up possibilities for creating a diverse library of chiral ligands and auxiliaries with tailored properties for specific catalytic applications.

Overview of Current Research Landscape Pertaining to Halomethylated Benzylidene Camphor Analogues

The research landscape for halomethylated benzylidene camphor analogues is an active area of investigation, primarily driven by their potential in asymmetric synthesis and materials science. While specific research on this compound is not extensively documented in publicly available literature, the synthesis and application of related compounds provide valuable insights.

A general and efficient method for the synthesis of benzylidene derivatives of camphor involves the Claisen-Schmidt condensation of camphor with a substituted aromatic aldehyde in the presence of a base, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This suggests a plausible two-step synthesis for this compound, starting with the condensation of camphor with p-tolualdehyde, followed by the radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS).

Research on other functionalized benzylidene camphor derivatives has demonstrated their utility. For instance, various substituted benzylidene camphors have been synthesized and their biological activities explored. nih.gov Furthermore, camphor-derived ligands containing other functionalities have been successfully employed in asymmetric catalysis, highlighting the potential of this class of compounds. rsc.orgresearchgate.netrsc.org The presence of a halomethyl group, as in the target compound, significantly broadens the scope for creating new chiral structures with unique catalytic or material properties.

While detailed research findings on this compound are emerging, the foundational knowledge of camphor chemistry and the synthetic utility of the bromomethyl group strongly support its potential as a valuable tool for the modern organic chemist. Further investigations are anticipated to uncover the full extent of its applications in the stereoselective synthesis of complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21BrO

Molecular Weight

333.3 g/mol

IUPAC Name

(1S,3Z,4R)-3-[[4-(bromomethyl)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C18H21BrO/c1-17(2)15-8-9-18(17,3)16(20)14(15)10-12-4-6-13(11-19)7-5-12/h4-7,10,15H,8-9,11H2,1-3H3/b14-10-/t15-,18+/m0/s1

InChI Key

DTEBTFVOIHNTBU-ZLTRSOCKSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)CBr)/C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)CBr)C)C

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl Benzylidene Camphor

Strategic Approaches to C-Br Bond Formation in Benzyl (B1604629) Systems

The introduction of a bromine atom onto the methyl group of a benzylidene precursor is a critical step in the synthesis of 4-(bromomethyl)benzylidene camphor (B46023). This transformation requires careful consideration of bromination techniques and regioselectivity.

Optimization of Bromination Conditions on Benzylidene Camphor Precursors

The direct bromination of a precursor like 4-methylbenzylidene camphor is a common strategy. A patented method describes the synthesis of 4'-(bromoethyl)-3-benzylidene-camphor by reacting 4'-ethyl-3-benzylidene-camphor with N-bromosuccinimide (NBS) and a radical initiator, azobisisobutyronitrile (AIBN), in carbon tetrachloride under reflux conditions. google.com This approach highlights the use of radical bromination, a standard method for functionalizing benzylic positions. Another example involves the preparation of 4-(bromomethyl)benzonitrile, where 4-methylbenzonitrile is refluxed with NBS and AIBN in dry carbon tetrachloride. rsc.org These examples suggest that similar conditions could be optimized for the bromination of 4-methylbenzylidene camphor.

Key parameters for optimization include the choice of brominating agent (e.g., NBS, bromine), the radical initiator, the solvent, and the reaction temperature. The goal is to achieve high conversion of the starting material to the desired brominated product while minimizing side reactions, such as bromination on the aromatic ring or the camphor skeleton.

Regioselectivity Control in Bromomethylation Reactions

Controlling the position of bromination is paramount. In the case of 4-(bromomethyl)benzylidene camphor, the bromine atom must be selectively introduced onto the methyl group of the benzylidene moiety. The use of radical initiators like AIBN favors benzylic bromination over other positions. google.comrsc.org This selectivity arises from the relative stability of the benzylic radical intermediate formed during the reaction.

In more complex systems, achieving high regioselectivity can be challenging. For instance, in the synthesis of functionalized chiral intermediates from carbohydrates, regioselective oxidative cleavage of benzylidene acetals can be achieved using N-bromosuccinimide (NBS) and irradiation in the presence of water. researchgate.net While this reaction is different, it underscores the principle of using specific reagents and conditions to direct functionalization to a particular site within a molecule.

Multi-Step Synthesis Pathways for (this compound)

The synthesis of this compound is inherently a multi-step process, beginning with the synthesis of its precursors.

Investigation of Precursor Compound Synthesis

The primary precursor for this compound is 4-methylbenzylidene camphor. specialchem.com This compound is typically synthesized through a condensation reaction between camphor and 4-methylbenzaldehyde. specialchem.comresearchgate.net The reaction is often catalyzed by a base, such as potassium hydroxide (B78521), in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The purity of the synthesized precursors is crucial for the success of subsequent bromination steps and can be confirmed using techniques like thin-layer chromatography. researchgate.net

The synthesis of various benzylidene camphor derivatives has been reported, often involving the condensation of camphor with different substituted aromatic aldehydes. researchgate.net This modular approach allows for the preparation of a range of precursors with different functionalities.

Evaluation of Protecting Group Strategies in Synthesis

In the synthesis of complex molecules, protecting groups are often employed to temporarily block reactive functional groups and prevent unwanted side reactions. organic-chemistry.orglibretexts.org While the direct synthesis of this compound from 4-methylbenzylidene camphor may not necessitate protecting groups, their use could be relevant in the synthesis of more complex derivatives or when starting from more functionalized precursors.

For example, if other reactive sites were present on the camphor or benzylidene moieties, they could be protected before the bromination step. Common protecting groups for hydroxyl groups include benzyl ethers, which can be removed by hydrogenolysis, and silyl (B83357) ethers, which are labile to acid or fluoride (B91410) ions. libretexts.org Carbonyl groups can be protected as acetals or ketals. libretexts.org The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. organic-chemistry.org An orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact, providing a high degree of control in multi-step synthesis. organic-chemistry.org

Green Chemistry Principles in (this compound) Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmagritek.com These principles can be applied to the synthesis of this compound to make the process more environmentally friendly.

Key green chemistry principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. nih.gov For instance, the use of catalytic reagents is preferred over stoichiometric ones. magritek.com In the context of the synthesis described, exploring catalytic bromination methods could be a green alternative to the use of stoichiometric amounts of NBS.

The following table summarizes some of the reagents and their roles in the synthesis of this compound and its precursors.

ReagentRoleReference
CamphorStarting material specialchem.comresearchgate.net
4-MethylbenzaldehydeReactant for precursor synthesis specialchem.com
Potassium Hydroxide (KOH)Base catalyst researchgate.net
Dimethyl Sulfoxide (DMSO)Solvent researchgate.net
N-Bromosuccinimide (NBS)Brominating agent google.comrsc.org
Azobisisobutyronitrile (AIBN)Radical initiator google.comrsc.org
Carbon Tetrachloride (CCl4)Solvent google.comrsc.org

Solvent-Free or Low-Solvent Methodologies

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods, with a focus on reducing or eliminating the use of volatile organic solvents. For the Claisen-Schmidt condensation, solvent-free conditions have been explored and have shown considerable success in synthesizing related compounds.

One effective solvent-free method involves the use of a solid base catalyst, such as sodium hydroxide (NaOH), and a grinding technique. In this approach, the reactants, camphor and the substituted benzaldehyde, are ground together with solid NaOH using a mortar and pestle. nih.govnih.govmdpi.com This mechanical activation provides the energy required for the reaction to proceed without the need for a solvent. This method has been reported to produce quantitative yields of α,α'-bis-(substituted-benzylidene)cycloalkanones, which are structurally related to the target compound. nih.govnih.govmdpi.comresearchgate.net The use of solid NaOH as a catalyst under solvent-free conditions has been shown to be efficient, with optimized conditions requiring as little as 20 mol% of the catalyst. nih.govnih.gov

The advantages of this solvent-free approach are numerous, including reduced environmental impact, simplified work-up procedures, and often, higher yields and shorter reaction times compared to traditional solvent-based methods. butler.eduelsevierpure.com

Table 1: Comparison of Solvent-Based and Solvent-Free Claisen-Schmidt Condensation

FeatureSolvent-Based MethodSolvent-Free (Grinding) Method
Solvent Typically DMSO or ethanol (B145695) researchgate.netunib.ac.idNone nih.govnih.gov
Catalyst KOH or NaOH in solution researchgate.netunib.ac.idSolid NaOH or KOH nih.govnih.gov
Reaction Time Can be several hours researchgate.netOften shorter, in the order of minutes nih.gov
Work-up Typically involves extraction and solvent removalSimpler, often just requires washing and filtration mdpi.com
Environmental Impact Higher due to solvent use and disposalLower, aligns with green chemistry principles butler.eduelsevierpure.com
Yield VariableOften high to quantitative nih.govnih.gov

Catalyst Development for Enhanced Synthetic Efficiency

The efficiency of the Claisen-Schmidt condensation for the synthesis of this compound is highly dependent on the choice of catalyst. Both the type of catalyst and its concentration can significantly influence the reaction rate and yield.

Traditionally, strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) have been widely used as catalysts for this condensation. researchgate.netunib.ac.id Studies comparing these catalysts have shown that the choice of cation can influence the reaction outcome, with KOH sometimes providing better yields due to the nature of the hydroxide ion's nucleophilicity. unib.ac.id Other bases such as sodium acetate (B1210297) (NaOAc) and ammonium (B1175870) acetate (NH4OAc) have also been investigated as catalysts. nih.govnih.gov

More recently, research has focused on the development of novel and more efficient catalytic systems. Heterogeneous catalysts are of particular interest as they can be easily separated from the reaction mixture and potentially reused, making the process more economical and sustainable. Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for Claisen-Schmidt condensations. researchgate.net For instance, Fe(BTC), a MOF derived from iron and 1,3,5-benzenetricarboxylic acid, has been shown to effectively catalyze the condensation between acetophenone (B1666503) and benzaldehyde, suggesting its potential applicability for the synthesis of benzylidene camphor derivatives. researchgate.net

Furthermore, camphor-derived ligands have been synthesized and evaluated for their catalytic activity in various asymmetric reactions, which could pave the way for stereoselective synthesis of benzylidene camphor derivatives. ukzn.ac.zanih.gov The development of such chiral catalysts could be instrumental in producing specific stereoisomers of this compound, which may have unique properties and applications.

Table 2: Overview of Catalysts for Claisen-Schmidt Condensation

Catalyst TypeExamplesKey Features
Homogeneous Base Catalysts NaOH, KOH, NaOAc, NH4OAc researchgate.netnih.govnih.govunib.ac.idWell-established, effective, but can be difficult to separate from the product.
Heterogeneous Catalysts Metal-Organic Frameworks (e.g., Fe(BTC)) researchgate.netEasily separable, reusable, and offer potential for tailored catalytic activity.
Organocatalysts Camphor-derived ligands ukzn.ac.zanih.govCan provide high stereoselectivity, leading to specific isomers of the product.

Advanced Spectroscopic and Structural Characterization of 4 Bromomethyl Benzylidene Camphor Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For complex stereoisomers of camphor (B46023) derivatives, high-resolution and multidimensional NMR techniques are essential to map out the precise atomic connectivity and spatial arrangements.

Two-dimensional (2D) NMR experiments resolve overlapping signals in standard 1D spectra, providing a detailed map of atomic correlations within the molecule. The combination of COSY, HSQC, and HMBC experiments allows for the complete assembly of the carbon-hydrogen framework. youtube.com

COrrelation SpectroscopY (COSY): This proton-detected experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). sdsu.edu It reveals which protons are neighbors in the molecular structure. For a (4-(Bromomethyl)benzylidene Camphor) derivative, COSY spectra would establish the correlations between protons within the camphor scaffold and identify protons on the benzylidene group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is a powerful method for assigning carbon resonances based on their known proton assignments. Each C-H bond in the molecule will produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is crucial for connecting molecular fragments that are not directly bonded through protons. For instance, HMBC would show correlations from the benzylidene proton to carbons in the camphor skeleton and the aromatic ring, and from the bromomethyl protons to carbons of the phenyl ring, thus piecing the entire molecule together.

Table 1: Representative 2D NMR Correlations for a (this compound) Derivative

Proton (¹H) SignalCOSY Correlated ProtonsHSQC Correlated Carbon (¹³C)Key HMBC Correlated Carbons
Benzylidene (=CH)Aromatic ProtonsC (benzylidene)C=O (camphor), Aromatic C (ipso), Aromatic C (ortho)
Bromomethyl (-CH₂Br)NoneC (bromomethyl)Aromatic C (ipso), Aromatic C (ortho)
Aromatic ProtonsAromatic ProtonsC (aromatic CH)C (bromomethyl), C (benzylidene), Aromatic C
Camphor ProtonsOther Camphor ProtonsCamphor CarbonsC=O, C=C (benzylidene)

Note: This table is illustrative. Actual chemical shifts and correlations depend on the specific derivative and experimental conditions.

While the aforementioned techniques establish bonding connectivity, Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) provide information about the spatial proximity of nuclei, regardless of whether they are bonded. nih.gov These experiments are critical for determining the relative stereochemistry.

Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close to each other in space (typically < 5 Å). This information helps to distinguish between different stereoisomers (e.g., E/Z isomers of the benzylidene double bond) and to define the orientation of substituents on the chiral camphor scaffold. For complex molecules, ROESY is often preferred as it avoids potential zero-crossing issues that can affect NOESY for medium-sized molecules. The analysis of these spatial correlations, often aided by computational molecular modeling, allows for the confident assignment of the molecule's relative configuration. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes. nih.gov These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by vibrating molecules.

For (this compound), key functional groups produce characteristic vibrational bands. The carbonyl (C=O) stretch of the camphor ketone is typically a strong, sharp band in the FT-IR spectrum. The carbon-carbon double bond (C=C) of the benzylidene linker and the aromatic ring stretches also give rise to distinct signals. The presence of the bromine atom can be inferred from the low-frequency C-Br stretching vibration. researchgate.net By comparing experimental spectra with data from computational (DFT) frequency calculations, a detailed assignment of the vibrational modes can be achieved, confirming the presence of all key structural components. nih.gov

Table 2: Characteristic Vibrational Frequencies for (this compound)

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity (IR)
KetoneC=O Stretch1720 - 1750Strong
AlkeneC=C Stretch1620 - 1650Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Alkyl C-HC-H Stretch2850 - 3000Medium
BromomethylC-Br Stretch500 - 650Medium

Chiroptical Spectroscopy (ECD, ORD) for Absolute Configuration Determination

While NMR and vibrational spectroscopy define the connectivity and relative stereochemistry, chiroptical methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are the gold standard for determining the absolute configuration of a chiral molecule. researchgate.net These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

The ECD spectrum plots the difference in absorption of left- and right-circularly polarized light against wavelength. The resulting positive or negative peaks, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. For (this compound), the key chromophores are the carbonyl group and the conjugated benzylidene system. The experimental ECD spectrum serves as a unique fingerprint for a specific enantiomer. The sign and magnitude of the observed Cotton effects are directly related to the absolute configuration of the stereocenters in the camphor skeleton. nih.govnih.gov

A powerful modern approach for assigning absolute configuration involves the synergy of experimental measurement and quantum chemical calculations. acs.org The process begins with identifying all low-energy conformers of the molecule using computational methods. Then, for a chosen enantiomer (e.g., the (1R)-camphor derivative), the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). rsc.org

The calculated spectrum is then compared to the experimentally obtained spectrum. If the calculated spectrum for the chosen enantiomer matches the experimental one in terms of the signs and relative intensities of the Cotton effects, the absolute configuration of the sample is confidently assigned. nih.govrsc.org A mismatch indicates that the opposite enantiomer is the correct one. This combination of computational and experimental chiroptical spectroscopy provides one of the most reliable methods for the non-ambiguous determination of absolute configuration in complex chiral molecules. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Calculated ECD Data for a (this compound) Derivative

SourceCotton Effect 1 (Wavelength, nm)SignCotton Effect 2 (Wavelength, nm)SignConclusion
Experimental~315+~240-N/A
Calculated for (1R)-isomer318+242-Matches Experiment
Calculated for (1S)-isomer318-242+Does Not Match

Based on this hypothetical data, the absolute configuration would be assigned as derived from the (1R)-camphor starting material.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of organic molecules, offering high accuracy and sensitivity. This technique allows for the precise determination of the mass-to-charge ratio (m/z) of ions, which is instrumental in confirming the elemental composition of a compound. In the context of this compound derivatives, HRMS provides definitive evidence of their molecular formula.

The high resolution and mass accuracy of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, enable the differentiation between ions with very similar nominal masses. For a derivative of this compound, the experimentally measured monoisotopic mass can be compared to the theoretically calculated mass, with deviations typically in the low parts-per-million (ppm) range, thus confirming the molecular formula with a high degree of confidence.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. This provides valuable structural information. While specific HRMS fragmentation data for this compound is not widely published, analysis of related structures, such as 4-methylbenzylidene camphor and other brominated aromatic compounds, allows for the prediction of its fragmentation pattern.

The fragmentation of this compound would likely proceed through several key pathways. The initial protonated molecule, [M+H]⁺, would undergo cleavage at the benzylic position, leading to the loss of the bromomethyl group and the formation of a stable benzylidene camphor cation. Another characteristic fragmentation would involve the camphor moiety itself, with well-established cleavage patterns for this bicyclic ketone. The presence of the bromine atom provides a distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which is a clear diagnostic marker in the mass spectrum of any bromine-containing fragment.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted Fragment Theoretical m/z Rationale
[M+H]⁺C₁₈H₂₂BrO⁺333.0854 / 335.0833Molecular ion with characteristic bromine isotopic pattern.
[M-CH₂Br]⁺C₁₇H₂₀O⁺241.1592Loss of the bromomethyl radical from the molecular ion.
[C₇H₆Br]⁺C₇H₆Br⁺168.9656 / 170.9635Bromobenzyl cation, resulting from cleavage of the benzylidene-camphor bond.
[C₁₀H₁₅O]⁺C₁₀H₁₅O⁺151.1123Camphor-derived fragment.

Note: The theoretical m/z values are calculated for the most abundant isotopes and will show a characteristic isotopic pattern in the actual spectrum due to the presence of bromine.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

To perform single-crystal X-ray diffraction, a high-quality single crystal of the this compound derivative is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The data obtained from single-crystal X-ray diffraction allows for the creation of a detailed model of the molecule's structure, often visualized as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which depicts the atoms as ellipsoids representing their thermal motion.

Table 2: Illustrative Crystallographic Data for a Related Bromobenzylidene Derivative

Parameter Value for (E)-N'-(4-bromobenzylidene)-4-hydroxybenzohydrazide nih.gov
Chemical FormulaC₁₄H₁₁BrN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.123 (2)
b (Å)5.987 (1)
c (Å)18.098 (4)
β (°)107.98 (3)
Volume (ų)1248.1 (4)
Z4

This data is for a related compound and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces, including hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial as they influence the material's properties, such as melting point, solubility, and stability.

In the case of this compound derivatives, the camphor moiety can act as a hydrogen bond acceptor via its carbonyl oxygen. While the primary molecule lacks strong hydrogen bond donors, in the presence of co-crystallized solvents or in derivatives with hydroxyl or amine groups, hydrogen bonding networks can play a significant role in the crystal packing.

More prominent for a brominated compound are halogen bonds, where the bromine atom can act as an electrophilic region (the σ-hole) and interact with nucleophilic atoms like oxygen or nitrogen. Furthermore, the phenyl ring in the benzylidene portion of the molecule can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align in either a face-to-face or offset fashion. nih.gov

Reaction Mechanisms and Reactivity of 4 Bromomethyl Benzylidene Camphor

Nucleophilic Substitution Reactions at the Bromomethyl Group

The presence of a bromine atom on a benzylic carbon makes the bromomethyl group of 4-(bromomethyl)benzylidene camphor (B46023) susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 pathway, or a combination of both, depending on the reaction conditions and the nature of the nucleophile.

Kinetic Studies of S(_N)1/S(_N)2 Pathways

The kinetics of nucleophilic substitution at the benzylic bromide can be influenced by several factors, including the solvent, the nucleophile's strength and concentration, and the temperature.

S(_N)1 Pathway: This pathway involves a two-step mechanism. The first and rate-determining step is the unimolecular dissociation of the C-Br bond to form a stable benzylic carbocation. The stability of this carbocation is enhanced by resonance delocalization of the positive charge over the adjacent benzene (B151609) ring. The second step is the rapid attack of a nucleophile on the carbocation. Polar, protic solvents favor the S(_N)1 mechanism by stabilizing the intermediate carbocation and the leaving bromide ion. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate, 4-(bromomethyl)benzylidene camphor. youtube.com

S(_N)2 Pathway: This is a one-step, bimolecular process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. This concerted mechanism results in an inversion of stereochemistry at the reaction center. Strong, aprotic solvents and high concentrations of a strong nucleophile favor the S(_N)2 pathway. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Kinetic studies can be employed to distinguish between these pathways. For instance, by varying the concentration of the nucleophile and observing the effect on the reaction rate, one can determine the order of the reaction. A first-order dependence on the substrate and zero-order on the nucleophile would indicate an S(_N)1 mechanism, while a first-order dependence on both would suggest an S(_N)2 mechanism.

Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Pathways for this compound

FactorFavors S(_N)1Favors S(_N)2
Solvent Polar, protic (e.g., water, ethanol)Aprotic (e.g., acetone, DMF)
Nucleophile Weak nucleophilesStrong nucleophiles
Substrate Structure Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Leaving Group Good leaving group (e.g., Br⁻, I⁻)Good leaving group (e.g., Br⁻, I⁻)

Note: For this compound, the benzylic nature of the substrate allows for both pathways to be competitive.

Stereochemical Outcomes of Nucleophilic Attack

The stereochemistry of the product resulting from nucleophilic substitution provides crucial information about the reaction mechanism.

S(_N)1 Reaction: The planar carbocation intermediate formed in an S(_N)1 reaction can be attacked by the nucleophile from either face with equal probability. This leads to a racemic mixture of products, meaning both retention and inversion of configuration are observed. youtube.com

S(_N)2 Reaction: The backside attack of the nucleophile in an S(_N)2 reaction leads to a complete inversion of stereochemistry at the chiral center. This is often referred to as a Walden inversion.

The camphor moiety in this compound is chiral, which can introduce diastereoselectivity in the products, even if the reaction at the benzylic carbon proceeds through a racemic pathway. The bulky camphor group might sterically hinder one face of the carbocation, leading to a non-equimolar mixture of diastereomers.

Electrophilic Aromatic Substitution on the Benzylidene Moiety

The benzene ring of the benzylidene group is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituent on the ring, the -(CH=C(camphor))CH₂Br group, will direct incoming electrophiles to specific positions on the ring. This substituent is generally considered to be an ortho-, para-director due to the electron-donating nature of the alkyl group, which activates these positions towards electrophilic attack. uci.edu However, the presence of the electron-withdrawing camphor moiety and the bromomethyl group can influence the reactivity and regioselectivity.

The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. lumenlearning.com This is the rate-determining step. uci.edulumenlearning.com Subsequently, a proton is lost from the ring to restore aromaticity. uci.edulumenlearning.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lumenlearning.com

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The directing effects of the substituent will determine the position of the new substituent on the benzene ring. uci.edu

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage to form a benzylic radical. This process can be initiated by heat or light, or by the use of a radical initiator. The resulting benzylic radical is relatively stable due to resonance delocalization of the unpaired electron over the benzene ring.

Once formed, this radical can participate in various radical reactions, such as:

Radical Addition: The radical can add to double or triple bonds. For example, in the presence of HBr and peroxides, the anti-Markovnikov addition of HBr to an alkene can occur via a radical mechanism. youtube.commasterorganicchemistry.com

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule, leading to the formation of a new C-H bond and a new radical.

Dimerization: Two radicals can combine to form a new C-C bond.

The presence of the camphor scaffold can influence the stereochemical outcome of these radical reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira) Utilizing the Bromomethyl Functionality

The bromomethyl group of this compound serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Heck Reaction: This reaction involves the coupling of the benzylic bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the bromide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to form the product and regenerate the catalyst. libretexts.org

Suzuki Reaction: This reaction couples the benzylic bromide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. jk-sci.com The Suzuki reaction is known for its mild reaction conditions and high functional group tolerance. nih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. jk-sci.com

Sonogashira Reaction: This reaction couples the benzylic bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of internal alkynes. youtube.com The mechanism involves separate catalytic cycles for palladium and copper. wikipedia.org

Optimization of Catalyst Systems and Ligands

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of the palladium catalyst and the supporting ligands.

Table 2: Common Catalyst Systems for Palladium-Catalyzed Cross-Coupling Reactions

ReactionPalladium PrecatalystLigandBaseSolvent
Heck Pd(OAc)₂, PdCl₂PPh₃, BINAPEt₃N, K₂CO₃DMF, Acetonitrile
Suzuki Pd(PPh₃)₄, PdCl₂(dppf)XPhos, SPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, piperidineTHF, DMF

This table provides general examples, and optimal conditions may vary.

Optimization of the catalyst system involves screening various palladium sources, ligands, bases, and solvents to achieve the desired outcome in terms of yield, selectivity, and reaction time. For instance, in Suzuki couplings of benzylic bromides, using Pd(OAc)₂ with a ligand like JohnPhos and potassium carbonate as the base in DMF has been shown to be effective. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands often enhances the rate of oxidative addition and reductive elimination, leading to more efficient catalysis. In some cases, ligand-free palladium systems have also been developed. organic-chemistry.org

Scope and Limitations in Diverse Coupling Partners

The 4-(bromomethyl)benzyl group is a key handle for molecular elaboration through cross-coupling reactions. The carbon-bromine bond is activated by its benzylic position, making it a suitable electrophile for a variety of palladium-catalyzed transformations.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds with this substrate. Benzylic bromides readily react with arylboronic acids or their corresponding potassium aryltrifluoroborates in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction tolerates a wide range of functional groups on the boronic acid partner. nih.govnih.gov For instance, both electron-rich and electron-poor arylboronic acids can be coupled, although electron-rich partners may react more readily. nih.gov The choice of ligand, such as JohnPhos or dppf, and the base, like potassium carbonate or cesium carbonate, are crucial for optimizing reaction conditions and achieving high yields. nih.govnih.gov While primary benzylic bromides are excellent substrates, sterically hindered partners can present limitations. lookchem.com

The Stille cross-coupling reaction , which utilizes organostannane reagents, is another viable pathway. youtube.com This reaction is valued for the stability of the organotin reagents and its tolerance for various functional groups. york.ac.uk However, a significant limitation is the toxicity and relative instability of the stannane (B1208499) reagents required for coupling at a benzylic position. nih.gov

Other coupling reactions can also be successfully employed. The reaction of benzylic bromides with lithium acetylides provides a rapid and mild method for synthesizing benzylic acetylenes, tolerating organolithium-sensitive groups like esters and nitriles. nih.gov Similarly, coupling with heteroaryl aluminum reagents , in the presence of a palladium catalyst, allows for the synthesis of various pyridyl- and thienyl-arylmethanes. nih.gov The table below summarizes the scope of these coupling reactions.

Coupling ReactionCoupling PartnerTypical Catalyst/ReagentsNotes & LimitationsReference
Suzuki-MiyauraArylboronic Acids / AryltrifluoroboratesPd(OAc)₂, PdCl₂(dppf) / K₂CO₃, Cs₂CO₃Broad scope; tolerates many functional groups. Steric hindrance on either partner can reduce yield. nih.govnih.gov
StilleOrganostannanes (e.g., R-SnBu₃)Pd(PPh₃)₄Good functional group tolerance but limited by the toxicity and stability of organotin reagents. nih.govyoutube.com
Sonogashira-typeLithium Acetylides (e.g., R-C≡CLi)[Pd(μ-I)PtBu₃]₂Fast reaction at room temperature; tolerates sensitive functional groups. nih.gov
Negishi-typeHeteroaryl Aluminum ReagentsPd(OAc)₂ / (o-tolyl)₃PEfficient for synthesizing heteroaryl-methane structures. nih.gov

Cycloaddition Reactions Involving the Benzylidene Camphor Scaffold

The benzylidene camphor scaffold contains an α,β-unsaturated ketone, which functions as an excellent electron-poor π-system (a dienophile or dipolarophile) for cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic and heterocyclic systems with high stereocontrol, often directed by the chiral camphor backbone.

[4+2] Cycloaddition (Diels-Alder Reaction): The benzylidene camphor moiety is a competent dienophile in Diels-Alder reactions, reacting with electron-rich dienes to form six-membered rings. masterorganicchemistry.comyoutube.com For the reaction to proceed, the diene must be able to adopt an s-cis conformation. libretexts.org The reactivity is enhanced by the electron-withdrawing nature of the carbonyl group, which lowers the energy of the dienophile's LUMO for better orbital overlap with the diene's HOMO. masterorganicchemistry.com A key feature of the Diels-Alder reaction is its stereospecificity; the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, the bulky and chiral camphor scaffold induces facial selectivity, directing the diene to attack one face of the double bond preferentially, leading to the formation of endo-adducts with high diastereoselectivity. nih.gov

[3+2] Cycloaddition: This class of reactions involves the benzylidene camphor double bond reacting with a 1,3-dipole to form a five-membered heterocyclic ring. uchicago.edu Common 1,3-dipoles that can participate in these reactions include nitrile oxides (generated from oximes), azomethine ylides, and diazoalkanes. uchicago.eduacs.orgorgsyn.org For example, the reaction with a nitrile oxide would yield a substituted isoxazoline (B3343090) ring fused to the camphor framework. These reactions are often highly regioselective, with the regiochemical outcome dictated by the electronic properties of the dipole and the dipolarophile. rsc.org The chiral environment provided by the camphor can again lead to high enantioselectivity in the formation of the new stereocenters. figshare.com

Reaction TypeReactant PartnerResulting StructureKey FeaturesReference
[4+2] Diels-AlderElectron-rich dienes (e.g., cyclopentadiene, isoprene)Substituted cyclohexene (B86901) ring fused to the camphor scaffoldHighly stereospecific; prefers endo product; chirality of camphor induces facial selectivity. libretexts.orgnih.govnih.gov
[3+2] CycloadditionNitrile Oxides (R-CNO)Isoxazoline ringForms five-membered N,O-heterocycle. High regioselectivity. uchicago.edu
[3+2] CycloadditionAzomethine YlidesPyrrolidine ringForms five-membered N-heterocycle. Can generate multiple stereocenters. acs.org
[3+2] CycloadditionDiazoalkanes (R₂CN₂)Pyrazoline ringCan be used to synthesize indazole-like structures when reacting with benzynes. orgsyn.org

Photochemical Reactivity and Excited State Dynamics

The photochemistry of this compound is dominated by the benzylidene camphor chromophore. This system, being an α,β-unsaturated ketone, absorbs UV radiation, which is why related structures are used as UV filters in commercial sunscreens. researchgate.netcosmileeurope.eu

Upon absorption of a photon (primarily in the UVB-UVA range), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). cosmileeurope.eursc.org Theoretical studies on the analogous 4-methylbenzylidene camphor show that this excitation is primarily a π→π* transition, where electron density is transferred from the benzylidene moiety to the camphor moiety. rsc.org

The primary and most efficient photochemical process for benzylidene camphor derivatives is a reversible E/Z (trans-cis) isomerization around the exocyclic double bond. researchgate.net The molecule, which is typically in the more stable E-configuration in the ground state, isomerizes to the Z-configuration in the excited state before relaxing back down. This isomerization process is rapid and provides an efficient non-radiative decay pathway for dissipating the absorbed UV energy as heat, which contributes to the photostability of these compounds. researchgate.netcosmileeurope.eu The quantum yields for photodegradation are generally very low. researchgate.net

The excited state dynamics involve the initially populated singlet state (S₁), which can undergo intersystem crossing (ISC) to the triplet manifold (T₁). researchgate.netnih.gov For many α,β-unsaturated ketones, it is the T₁ state from which subsequent photochemical reactions, such as [2+2] photocycloadditions, occur. nih.govyoutube.com In the case of this compound, intermolecular [2+2] cycloaddition with an alkene or dimerization with another ground-state molecule could potentially occur, leading to the formation of a cyclobutane (B1203170) ring. youtube.com These reactions typically proceed from the triplet state and involve the formation of a biradical intermediate. youtube.com

Property/ProcessDescriptionExcited State(s) InvolvedSignificanceReference
UV AbsorptionStrong absorption in the UVB-UVA region.S₀ → S₁Initiates all photochemical processes. Basis for use as a UV filter. researchgate.netrsc.org
Primary Excitationπ→π* transition with charge transfer character from benzylidene to camphor moiety.S₁Polarizes the molecule in the excited state. rsc.org
E/Z IsomerizationReversible trans-cis isomerization around the exocyclic double bond.S₁ and/or T₁Dominant, efficient non-radiative decay channel, conferring high photostability. researchgate.net
[2+2] PhotocycloadditionPotential reaction with alkenes or another molecule to form a cyclobutane ring.T₁A possible, though less dominant, reaction pathway for forming C-C bonds. nih.govyoutube.com
Intersystem Crossing (ISC)Transition from the excited singlet state to the triplet state.S₁ → T₁Populates the reactive triplet state necessary for reactions like [2+2] cycloadditions. researchgate.netnih.gov

Theoretical and Computational Studies of 4 Bromomethyl Benzylidene Camphor

Conformational Analysis and Potential Energy Surfaces

A molecule's conformation—the spatial arrangement of its atoms—profoundly influences its properties. 4-(Bromomethyl)benzylidene Camphor (B46023) has several rotatable bonds, leading to multiple possible conformers. Conformational analysis involves mapping the molecule's potential energy surface (PES) to identify stable structures (local minima) and the energy barriers (transition states) that separate them. libretexts.org

A PES is a multidimensional "landscape" where the potential energy is a function of the molecule's geometric coordinates. libretexts.org By systematically rotating key dihedral angles and performing geometry optimizations at each step, a picture of this landscape emerges. This allows researchers to identify the lowest-energy (most populated) conformer and understand the flexibility of the molecule. For complex systems, exploring the PES can be a significant challenge, sometimes requiring guided computational strategies. mdpi.com The results of such an analysis are critical for interpreting experimental data, as the observed properties are often a population-weighted average over several low-energy conformers.

Reaction Pathway Elucidation through Transition State Modeling

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along the lowest energy path between reactants and products—chemists can calculate the activation energy barrier, which is a key determinant of the reaction rate. mit.edu

For 4-(Bromomethyl)benzylidene Camphor, this could involve modeling its synthesis, such as the condensation reaction from which it is formed, or potential degradation pathways. The process involves proposing a reaction coordinate and searching the PES for a saddle point, which corresponds to the TS. libretexts.org Advanced computational models can now generate potential transition state structures with high speed and accuracy, given the reactant and product structures. mit.edu Verifying a true transition state involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net These studies provide deep mechanistic insights, for example, by revealing the role of specific residues in an enzyme active site or the sequence of bond-making and bond-breaking events. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for isolated molecules, most chemical processes occur in solution. Molecular Dynamics (MD) simulations model the behavior of a molecule in a solvent environment over time. mdpi.com In a typical MD simulation, the solute (this compound) is placed in a box of explicit solvent molecules (e.g., water or methanol). The forces on each atom are calculated using a force field (for classical MD) or a quantum method, and Newton's equations of motion are solved to simulate the system's evolution.

MD simulations provide insights into:

Solvation: How solvent molecules arrange around the solute.

Conformational Dynamics: How the molecule flexes and changes shape in solution. frontiersin.org

Transport Properties: How the molecule diffuses through the solvent. nih.gov

For greater accuracy, particularly when studying electronic properties in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. frontiersin.org In this approach, the solute is treated with a high-level quantum mechanical method, while the surrounding solvent is treated with a more efficient classical force field. frontiersin.org Snapshots from these simulations can then be used to calculate properties like solvent-shifted absorption spectra. frontiersin.orgresearchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis, ECD)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or identify a molecular structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating isotropic shielding constants. These are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. nih.gov This allows for direct comparison with experimental spectra and can be invaluable for assigning signals and determining stereochemistry. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities that constitute an infrared (IR) spectrum can be calculated from first principles. After a DFT geometry optimization, a frequency calculation yields the harmonic vibrational modes. nih.gov The resulting frequencies are often systematically overestimated and are corrected using empirical scaling factors to improve agreement with experimental data. nih.gov These predicted spectra can help assign experimental bands to specific molecular motions.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra are modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For the related 4-methylbenzylidene camphor, TD-DFT calculations have been used to study its absorption profile and design new derivatives with shifted absorption wavelengths. researchgate.net

Electronic Circular Dichroism (ECD): For chiral molecules like camphor derivatives, ECD spectroscopy is a critical tool for determining absolute configuration. TD-DFT can predict ECD spectra by calculating not only excitation energies and oscillator strengths but also rotatory strengths for each electronic transition. researchgate.net Comparing the predicted spectrum (positive and negative Cotton effects) with the experimental one allows for unambiguous assignment of the molecule's stereochemistry. Integrated QM/MD approaches have been successfully used to simulate the ECD spectra of camphor derivatives in solution, accounting for both conformational flexibility and solvent effects. frontiersin.orgresearchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data (Illustrative) Note: This table is illustrative, showing the type of data obtained from computational predictions for a molecule like this compound. Wavelengths and shifts are representative.

Spectroscopy TypePredicted ParameterIllustrative ValueComputational Method
UV-Vis λmax (main absorption)295 nmTD-DFT (PBE0/6-311+G(d,p))
IR C=O Stretch Frequency1745 cm-1 (scaled)DFT (B3LYP/6-31G)
13C NMR C=O Chemical Shift218 ppmDFT (GIAO)
1H NMR CH2Br Chemical Shift4.5 ppmDFT (GIAO)
ECD n→π TransitionPositive Cotton EffectTD-DFT

Molecular Docking and Interaction Studies with Hypothetical Receptors/Catalysts

As of the latest available scientific literature, no specific molecular docking or computational interaction studies have been published for this compound with hypothetical biological receptors or chemical catalysts. While computational methods, including molecular docking, are standard tools for predicting the binding affinity and interaction patterns of small molecules with proteins or other macromolecules, research focusing on this compound in this context is not present in publicly accessible databases.

Therefore, there is no available data on its binding energies, interaction types (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces), or key amino acid residues involved in potential binding with any hypothetical receptor or catalyst. Such studies would be necessary to elucidate its potential mechanisms of action in a biological or chemical system from a theoretical standpoint.

Without these computational studies, any discussion of its potential interactions remains purely speculative. The generation of detailed research findings and data tables as requested is not possible due to the absence of primary research in this specific area.

Polymerization Chemistry Involving 4 Bromomethyl Benzylidene Camphor and Its Derivatives

The field of polymer science continually seeks novel monomers from renewable resources to create functional materials. mdpi.com Camphor (B46023), a naturally abundant terpene, and its derivatives are promising candidates for developing biobased polymers with unique properties. tum.defraunhofer.de The incorporation of a benzylidene moiety introduces aromatic character and potential for further functionalization, while the bromomethyl group serves as a highly versatile reactive site. This article explores the polymerization chemistry of polymers derived from 4-(Bromomethyl)benzylidene Camphor, a monomer at the intersection of natural product chemistry and functional polymer synthesis.

Supramolecular Chemistry and Self Assembly of 4 Bromomethyl Benzylidene Camphor Analogs

Design and Synthesis of Supramolecular Building Blocks

The design of supramolecular building blocks based on 4-(bromomethyl)benzylidene camphor (B46023) analogs hinges on the strategic incorporation of functional groups capable of directing self-assembly through specific non-covalent interactions. The camphor skeleton provides a robust and chiral backbone, while the benzylidene moiety offers a platform for introducing various substituents that can engage in halogen bonding, π-π stacking, and hydrogen bonding.

The synthesis of these building blocks typically involves the condensation of a camphor derivative with a substituted benzaldehyde. For instance, the synthesis of benzylidene camphor derivatives can be achieved by reacting camphor with the corresponding substituted aromatic aldehydes. researchgate.net More complex derivatives, such as those with pyrrolidinyl modifications, have also been developed for applications in organocatalysis. nih.gov The introduction of a bromomethyl group on the benzylidene ring provides a key functional handle. This group can act as a halogen bond donor and a reactive site for further derivatization, enabling the creation of more elaborate supramolecular structures. The synthesis of related chiral ligands from camphor has been extensively explored, providing a foundation for designing new building blocks for coordination polymers and other assemblies. rsc.orgrsc.org Recent advancements in C-H functionalization of the camphor framework itself also open up new avenues for creating diverse and complex chiral building blocks. nih.govscispace.com

The general synthetic approach allows for a modular design, where the electronic and steric properties of the benzylidene substituent can be systematically varied to fine-tune the self-assembly process. This tunability is a cornerstone of crystal engineering, where the goal is to control the formation of solid-state architectures with desired properties. nih.govrsc.org

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking, C-H···O)

The self-assembly of 4-(bromomethyl)benzylidene camphor analogs into ordered supramolecular structures is governed by a subtle interplay of various non-covalent interactions. Understanding and controlling these interactions are crucial for the rational design of functional materials.

Halogen Bonding: The bromine atom in the 4-(bromomethyl)benzylidene moiety is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. nih.gov In the solid state, these interactions can play a significant role in directing crystal packing, often competing with or complementing hydrogen bonds. nih.gov The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for the construction of robust multi-component solids. nih.govrsc.org In the context of this compound analogs, the bromine atom can interact with various halogen bond acceptors, such as carbonyl groups or aromatic rings of neighboring molecules, to form well-defined one-, two-, or three-dimensional networks.

π-π Stacking: The aromatic benzylidene group is prone to engage in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are fundamental in the organization of many organic and coordination compounds. nih.govresearchgate.net The geometry of the π-π stacking, such as face-to-face or edge-to-face, influences the electronic properties of the resulting assembly. In benzylidene camphor derivatives, the stacking of the aromatic rings can lead to the formation of columnar structures or layered arrangements, contributing significantly to the stability of the supramolecular architecture. nih.govrsc.org

The interplay of these non-covalent interactions can be studied using single-crystal X-ray diffraction, which provides precise information about the geometry of the intermolecular contacts. Computational methods are also employed to quantify the energetics of these interactions and to understand their relative contributions to the stability of the supramolecular assembly. nih.govnih.gov

Formation of Ordered Assemblies and Coordination Polymers

The designed this compound analogs can self-assemble into a variety of ordered structures, ranging from discrete clusters to extended one-, two-, and three-dimensional networks. When these ligands are reacted with metal ions, they can form coordination polymers, also known as metal-organic frameworks (MOFs). rsc.org

The formation of these assemblies is a bottom-up process driven by the specific recognition and binding events between the molecular components. The directionality of the non-covalent interactions, particularly halogen and hydrogen bonds, along with the shape of the molecules, dictates the final architecture of the assembly.

Coordination polymers based on camphorate ligands have been shown to form homochiral frameworks with interesting porous structures and functionalities. rsc.org By analogy, this compound analogs can act as chiral organic linkers in the construction of novel coordination polymers. The nitrogen and oxygen atoms of the ligand can coordinate to metal centers, while the bromomethyl and benzylidene groups can participate in intermolecular interactions to further stabilize the network. The synthesis of coordination polymers often involves solvothermal methods, where the choice of solvent and temperature can influence the resulting crystal structure and dimensionality of the network. nih.govresearchgate.net

The resulting ordered assemblies can exhibit a range of interesting properties, such as porosity, which could be exploited for gas storage or separation, and chirality, which is relevant for enantioselective processes.

Host-Guest Chemistry with Chiral Recognition Potential

The inherent chirality of this compound analogs makes them excellent candidates for applications in host-guest chemistry, particularly for chiral recognition. Chiral recognition is the ability of a chiral host molecule to selectively bind one enantiomer of a chiral guest molecule over the other. rsc.org

The well-defined cavities and channels within the supramolecular assemblies formed by these camphor derivatives can serve as binding sites for guest molecules. The chiral environment of these binding sites, dictated by the arrangement of the camphor units, can lead to diastereomeric host-guest complexes with different stabilities, thus enabling enantioselective recognition. oaepublish.com

The functional groups on the benzylidene ring can be further modified to enhance the binding affinity and selectivity for specific guests. For example, the introduction of hydrogen bond donors or acceptors can lead to more specific interactions with the guest molecule. The development of chiral cage materials and functionalized interfaces based on other systems demonstrates the potential for creating highly selective recognition sites. rsc.orgoaepublish.com

The chiral recognition process can be monitored by various techniques, including NMR spectroscopy, circular dichroism, and fluorescence spectroscopy, which can detect the changes in the host or guest properties upon complexation. The ability to design and synthesize chiral hosts with tailored binding cavities opens up possibilities for the development of new materials for enantiomeric separation, asymmetric catalysis, and chiral sensing. rsc.org

Applications in Materials Science

Optically Active Materials for Chiroptical Devices

The strong chiroptical properties of camphor (B46023) and its derivatives are well-documented, making them excellent building blocks for optically active materials. nih.govfrontiersin.orgnih.gov These materials interact differently with left- and right-circularly polarized light, a property essential for the development of various chiroptical devices.

Chiral liquid crystals (CLCs), particularly chiral nematic (N*) phases, are known for their helical superstructure which arises from the introduction of a chiral molecule (dopant) into an achiral nematic liquid crystal host. mdpi.com Camphor-based Schiff bases and other derivatives are effective chiral dopants for inducing such helical phases. nih.govmdpi.com The camphor unit, with its well-defined stereochemistry, can efficiently transfer its molecular chirality to the macroscopic liquid crystal phase. mdpi.com

The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP), which describes its ability to induce a helical twist in a nematic host. nih.gov Studies on flexible camphor-containing Schiff bases have shown that their conformational state and tendency to form associations in the liquid crystal phase influence the resulting HTP. nih.govnih.gov For instance, the introduction of bis-camphorolidenpropylenediamine into a cyanobiphenyl-based liquid crystal mixture induces a helical phase, with the HTP being dependent on the dopant's concentration. nih.gov A compound like 4-(Bromomethyl)benzylidene Camphor, which possesses the core camphor-azomethine structure, is a prime candidate for use as a chiral dopant. The benzylidene group contributes to the molecular shape and electronic properties that favor integration into the liquid crystal host, while the camphor moiety provides the necessary chiral induction. nih.gov

FeatureRole in Chiral Liquid CrystalsRelevant Compound Type
Chiral Camphor MoietyInduces helical superstructure (chirality transfer). mdpi.comCamphor-based Schiff bases. nih.gov
Rigid CoreProvides a defined molecular shape for alignment in the LC host.Terpenoid derivatives. nih.gov
Benzylidene GroupContributes to mesogenic properties and molecular ordering.Schiff bases. nih.gov
Helical Twisting Power (HTP)Measures the efficiency of chiral induction in a nematic host. nih.govChiral dopants. nih.gov

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for technologies like optical switching and frequency conversion. rsc.org Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, can exhibit significant second- and third-order NLO properties. analis.com.mycureusjournals.com The delocalization of electrons across the conjugated π-system is key to this response. nih.gov

While this compound in its native form is not optimized as an NLO chromophore, its structure serves as an excellent scaffold for creating such materials. The benzylidene aniline (B41778) core is a known component in some NLO materials. nih.govresearchgate.net By strategically modifying the molecule, a potent D-π-A system can be constructed. For example, the camphor moiety or the phenyl ring can be functionalized with strong electron-donating groups, while the other end of the conjugated system can be modified with electron-accepting groups. The benzylidene bridge acts as the π-conjugated spacer. The inherent chirality of the camphor unit could also lead to NLO materials that are sensitive to the polarization of light, a desirable property for specific applications.

Development of Chiral Ligands and Catalysts in Asymmetric Synthesis

The use of chiral ligands in transition-metal catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. psu.eduresearchgate.net Camphor is a widely utilized chiral starting material for the synthesis of such ligands due to its commercial availability in both enantiomeric forms, its rigid framework which imparts a well-defined steric environment, and the various positions available for functionalization. ukzn.ac.zaresearchgate.netnih.gov

The design of effective chiral ligands often involves attaching a coordinating group (containing donor atoms like N, P, O, or S) to a chiral scaffold. rsc.orgrsc.org For camphor-based ligands, these donor groups are typically appended to the C2, C3, or C10 positions. rsc.org A variety of camphor-derived ligands have been developed, including those with pyridine (B92270), phosphine (B1218219), and amino alcohol functionalities. ukzn.ac.zarsc.orgrsc.org

The structure of this compound is particularly well-suited for ligand synthesis. The bromomethyl group (-CH₂Br) on the para-position of the phenyl ring is a highly reactive site. It can readily undergo nucleophilic substitution reactions, allowing for the straightforward introduction of a wide range of donor groups. For example, reaction with diphenylphosphine (B32561) (HPPh₂) would yield a phosphine ligand, while reaction with pyridine or other nitrogen heterocycles would install N-donor functionalities. This synthetic versatility allows for the creation of a library of ligands where the electronic and steric properties can be fine-tuned for a specific catalytic application. hawaii.edu The imine nitrogen of the benzylidene camphor core itself can also act as a coordinating atom, potentially enabling the synthesis of bidentate or tridentate ligands. rsc.org

Metal complexes of camphor-derived chiral ligands have proven effective in a variety of enantioselective transformations. rsc.orgrsc.org These include the addition of organozinc reagents to aldehydes (alkylation), asymmetric hydrogenations, and the Henry (nitroaldol) reaction. ukzn.ac.zaajol.info

Asymmetric Alkylation: Camphor-derived pyridyl alcohol ligands have been successfully used to catalyze the enantioselective alkylation of aldehydes with diethylzinc, achieving enantiomeric excesses (ee) of up to 85%. ukzn.ac.za These ligands demonstrated superior performance compared to analogous ligands with different substitution patterns on the camphor skeleton. ukzn.ac.za

Asymmetric Hydrogenation: New classes of N,S-containing chiral ligands based on the camphor scaffold have been synthesized and evaluated as catalysts for the transfer hydrogenation of ketones like acetophenone (B1666503). rsc.org Using an iridium metal precursor, these catalysts have shown promising results. rsc.org Furthermore, chiral boronate Lewis acids derived from camphor have been used to form frustrated Lewis pairs (FLPs) that catalyze the enantioselective hydrogenation of imines with moderate to high yields, though with modest enantioselectivity (up to 83% ee). wikipedia.org

Henry Reaction: Camphor-derived ligands have been screened as catalysts in the asymmetric Henry reaction, which forms β-nitroalcohols. These catalysts have achieved excellent yields with moderate enantioselectivity (up to 56% ee). ukzn.ac.zaajol.info

The potential of ligands derived from this compound in these and other reactions is high. The modularity offered by its synthesis would allow for rapid optimization of the catalyst for a given transformation.

Representative Applications of Camphor-Derived Ligands in Asymmetric Catalysis
Reaction TypeLigand TypeMetalSubstrateResult (Yield / Enantioselectivity)Reference
Alkylation (Et₂Zn addition)C3-pendant Pyridyl Alcohol- (with Ti(OiPr)₄)BenzaldehydeModerate to good ee (up to 85%) ukzn.ac.za
Henry (Nitroaldol) ReactionC3-pendant Pyridyl AlcoholCu(OAc)₂BenzaldehydeGood to excellent yields, moderate selectivity (up to 56% ee) ukzn.ac.za
Transfer HydrogenationN,S-containing LigandIrAcetophenoneGood conversion and selectivity reported rsc.org
Imine HydrogenationBoronate Lewis Acid (FLP with tBu₃P)-Aryl IminesHigh yield, modest selectivity (up to 83% ee) wikipedia.org

Functional Coatings and Thin Films Incorporating Camphor Derivatives

The creation of thin films with specific optical properties is a major goal in materials science, with applications in optoelectronics such as organic light-emitting diodes (OLEDs) and photodetectors. nih.govunipi.it Incorporating chiral molecules into thin films can induce supramolecular chirality, leading to materials that exhibit strong circular dichroism (CD) and circularly polarized luminescence (CPL). nih.govunipi.itmdpi.com

Camphor derivatives are excellent candidates for this purpose due to their strong and well-characterized chiroptical properties. frontiersin.orgnih.gov When a camphor derivative is blended with or covalently attached to a polymer and deposited as a thin film, its chirality can guide the organization of the polymer chains into a helical or other chiral supramolecular arrangement. nih.gov This effect has been demonstrated by using chiral additives to induce a strong chiroptical response in achiral polyfluorene copolymer thin films. nih.gov The thermal stability of the chiral inducer is critical, as annealing is often required to improve the long-range ordering of the polymer chains and enhance the chiroptical properties of the film. nih.govsemanticscholar.org

This compound could be used in two primary ways to create such functional films. First, it could be used as a chiral additive, blended with a host polymer matrix. Second, and more robustly, its bromomethyl group can be used as a reactive handle to graft it onto a polymer backbone, creating a copolymer with intrinsic chirality. Such functional coatings and films would be valuable for applications requiring the manipulation of polarized light.

Research on this compound in Photoresponsive Materials Remains Limited

Photoresponsive materials are a significant area of research in materials science, with potential applications ranging from data storage and optical switching to drug delivery and soft robotics. These materials function by incorporating molecular switches, known as chromophores, which can undergo reversible or irreversible changes in their structure and properties upon exposure to light of specific wavelengths.

Compounds containing the benzylidene moiety are known to exhibit photoisomerization, a process where the molecule switches between two different geometric forms (isomers) when irradiated with light. This switching can lead to macroscopic changes in the material's properties, such as its shape, color, or solubility. Similarly, camphor derivatives have been investigated, primarily as photoinitiators, which are molecules that can trigger a polymerization reaction upon exposure to light. For example, camphorquinone (B77051) is a well-known photoinitiator used in dental resins.

The structure of this compound, featuring both a benzylidene group and a camphor scaffold, suggests potential for photoresponsive behavior. The bromomethyl group could also serve as a reactive site for covalently incorporating the molecule into a polymer chain. However, without specific research studies, any discussion of its role in photoresponsive materials remains speculative.

To generate a thorough and scientifically accurate report on this topic, data from dedicated research would be required. This would include:

Synthesis and Polymerization: Detailed procedures for the synthesis of this compound and its subsequent polymerization or incorporation into material matrices.

Photophysical Characterization: In-depth analysis of the compound's and the resulting material's interaction with light. This would involve techniques such as UV-Vis and fluorescence spectroscopy to determine absorption and emission properties, as well as studies to measure the efficiency and speed of any photo-induced transformations.

Material Property Analysis: Investigation into how the incorporation of this compound affects the bulk properties of the material and how these properties change under illumination. This could include measurements of mechanical strength, thermal stability, and changes in surface morphology.

The absence of such published research prevents the creation of a detailed article with the requested data tables and in-depth findings. Further exploration by materials scientists would be necessary to determine the actual potential of this compound in the development of novel photoresponsive materials.

Derivatization Strategies and Synthesis of Novel 4 Bromomethyl Benzylidene Camphor Analogs

Modification of the Bromomethyl Group to Other Functional Moieties (e.g., -CH2OH, -CH2NH2, -CH2CN)

The presence of the benzylic bromine atom in 4-(bromomethyl)benzylidene camphor (B46023) makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This section explores the synthetic pathways to convert the bromomethyl group into hydroxyl, amino, and cyano moieties.

Synthesis of 4-(Hydroxymethyl)benzylidene Camphor (-CH2OH)

The conversion of the bromomethyl group to a hydroxymethyl group can be achieved through a nucleophilic substitution reaction with a hydroxide (B78521) source. While specific literature detailing this transformation on 4-(bromomethyl)benzylidene camphor is scarce, a closely related patent describes the hydrolysis of 4'-bromoethyl-3-benzylidene-camphor. In this process, the bromoethyl derivative is heated with aqueous sodium hydroxide to yield the corresponding 4'-hydroxyethyl-3-benzylidene-camphor. This suggests that a similar approach, likely involving the treatment of this compound with a base such as sodium hydroxide in a suitable solvent system, would lead to the desired 4-(hydroxymethyl)benzylidene camphor. The reaction progress could be monitored by techniques like thin-layer chromatography (TLC) and the product purified by column chromatography.

Synthesis of 4-(Aminomethyl)benzylidene Camphor (-CH2NH2)

The introduction of an amino group can be accomplished via several synthetic routes. A common and effective method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis. masterorganicchemistry.comresearchgate.netdoubtnut.com This method involves the reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) hydrate, yields the primary amine. masterorganicchemistry.com This two-step process is advantageous as it prevents the over-alkylation that can occur when using ammonia (B1221849) or other amines as nucleophiles. masterorganicchemistry.com Applying this to this compound would involve its reaction with potassium phthalimide, followed by hydrazinolysis to furnish 4-(aminomethyl)benzylidene camphor.

Another potential route is the direct reaction with ammonia or an amine equivalent, although this may lead to a mixture of primary, secondary, and tertiary amines. Careful control of reaction conditions, such as using a large excess of ammonia, could favor the formation of the primary amine.

Synthesis of 4-(Cyanomethyl)benzylidene Camphor (-CH2CN)

The cyano group can be introduced by reacting this compound with a cyanide salt, such as sodium cyanide or potassium cyanide. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the solubility and reactivity of the cyanide salt. chemspider.com The reaction of benzylic bromides with sodium cyanide in DMSO is a well-established method for the synthesis of benzyl (B1604629) cyanides. chemspider.com Therefore, treating this compound with sodium cyanide in DMSO at an elevated temperature would be a viable strategy to obtain 4-(cyanomethyl)benzylidene camphor. The resulting nitrile is a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Table 1: Proposed Synthesis of Functionalized this compound Analogs

Target AnalogFunctional GroupProposed Synthetic MethodKey Reagents
4-(Hydroxymethyl)benzylidene Camphor-CH₂OHNucleophilic SubstitutionSodium Hydroxide
4-(Aminomethyl)benzylidene Camphor-CH₂NH₂Gabriel SynthesisPotassium Phthalimide, Hydrazine Hydrate
4-(Cyanomethyl)benzylidene Camphor-CH₂CNNucleophilic SubstitutionSodium Cyanide

Synthesis of Spirocyclic and Fused-Ring Systems Incorporating the Camphor Scaffold

The derivatized analogs of this compound, particularly the aminomethyl derivative, can serve as precursors for the synthesis of more complex molecular architectures, such as spirocyclic and fused-ring systems. These structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities. nih.govresearchgate.netacgpubs.orgchim.itingentaconnect.com

Intramolecular Cyclization Strategies

The 4-(aminomethyl)benzylidene camphor analog possesses a nucleophilic amino group and an electrophilic carbon on the benzylidene moiety, which could potentially undergo intramolecular cyclization to form a fused-ring system. For instance, if the amino group were part of a longer chain (e.g., 4-(2-aminoethyl)benzylidene camphor), intramolecular cyclization could lead to the formation of a new heterocyclic ring fused to the benzene (B151609) ring. However, direct intramolecular cyclization of 4-(aminomethyl)benzylidene camphor onto the benzylidene double bond is less likely without activation.

A more plausible approach would involve a multi-step sequence. For example, the amino group of 4-(aminomethyl)benzylidene camphor could be reacted with a suitable bifunctional reagent to introduce a second reactive site, which could then participate in an intramolecular cyclization.

Synthesis of Spiro[camphor-3,X]-heterocycles

While the direct synthesis of spirocyclic systems from this compound has not been extensively reported, the camphor skeleton is a well-known precursor for various spiro compounds. chim.itchemrxiv.orgnih.govgoogle.com One potential strategy could involve the reaction of a derivative of this compound with a suitable reagent that can react with both the camphor carbonyl group (or a derivative thereof) and another part of the molecule.

For example, if the bromomethyl group is first converted to an amino or hydroxyl group, this functional group could then participate in a condensation reaction with a second reagent that also reacts with the C3 position of the camphor ring, potentially leading to a spirocycle. A more direct, albeit speculative, approach could involve an intramolecular reaction where a nucleophile generated from the functionalized benzylidene moiety attacks the C3 position of the camphor ring, which would require specific activation of this position.

Due to the lack of specific literature examples for the synthesis of spirocyclic and fused-ring systems directly from this compound, the development of such synthetic routes remains an area for future research.

Investigation of Structure-Reactivity Relationships in Novel Analogs

The synthesis of novel analogs of this compound opens up avenues for investigating how structural modifications influence the chemical reactivity and physical properties of these molecules. The introduction of different functional groups at the benzylic position can significantly alter the electronic and steric environment of the molecule, thereby affecting its behavior in various chemical reactions and its potential applications.

Impact of Functional Group on Reactivity

The nature of the substituent at the benzylic position (-CH₂OH, -CH₂NH₂, -CH₂CN) would be expected to have a pronounced effect on the reactivity of the benzylidene moiety and the camphor carbonyl group.

-CH₂OH (Hydroxymethyl): The hydroxyl group is a hydrogen bond donor and can participate in reactions such as esterification or etherification. Its presence might influence the photochemical properties of the molecule, which is relevant for applications like UV filters. researchgate.netresearchgate.net

-CH₂NH₂ (Aminomethyl): The amino group is nucleophilic and basic. It can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing functionalities. Its presence could also impact the molecule's biological activity.

-CH₂CN (Cyanomethyl): The cyano group is an electron-withdrawing group and can influence the electronic properties of the aromatic ring. It is also a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.

General studies on substituted benzylidene derivatives have shown that the electronic nature of the substituents on the benzylidene ring can influence their biological activity and reactivity. nih.govresearchgate.netresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the activity of these compounds as enzyme inhibitors or anticancer agents. nih.gov

Reactivity of Spirocyclic and Fused-Ring Systems

Table 2: Summary of Potential Structure-Reactivity Investigations

Analog TypeKey Structural FeaturePotential Impact on Reactivity and Properties
-CH₂OH substitutedHydroxyl groupAltered photochemical properties, potential for H-bonding interactions
-CH₂NH₂ substitutedAmino groupIncreased nucleophilicity and basicity, potential for diverse derivatization
-CH₂CN substitutedCyano groupModified electronic properties, versatile synthetic intermediate
Spirocyclic/Fused-ringRigid, complex scaffoldEnhanced selectivity in reactions, defined interaction with biological targets

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Organic Chemistry

Although detailed studies on 4-(Bromomethyl)benzylidene Camphor (B46023) are not extensively available in the current literature, its structure suggests significant potential contributions to organic chemistry. The compound uniquely combines the rigid, chiral scaffold of camphor with a benzylidene linker bearing a reactive bromomethyl group. This combination is poised to be a valuable tool in several areas.

The primary contribution of this compound is expected to be in the realm of asymmetric synthesis . Camphor derivatives are well-established as chiral auxiliaries and ligands for stereoselective reactions. nih.govresearchgate.netnih.gov The benzylidene camphor moiety provides a defined stereochemical environment, which could be exploited to control the stereochemical outcome of reactions involving the bromomethyl group or subsequent derivatives.

Furthermore, the presence of the bromomethyl group makes it a versatile intermediate for a wide array of chemical transformations. This reactive handle can be readily converted into other functional groups, such as alcohols, ethers, esters, amines, and organometallic reagents. This functional group interconversion allows for the synthesis of a diverse library of new chiral compounds based on the camphor framework. The synthesis of the precursor, 4-(bromomethyl)benzaldehyde, has been documented, typically involving the bromination of 4-methylbenzonitrile followed by reduction. rsc.org The subsequent condensation with camphor would likely follow established protocols for the synthesis of benzylidene camphor derivatives. nih.gov

Unexplored Research Avenues and Challenges

The limited direct research on 4-(Bromomethyl)benzylidene Camphor presents a landscape rich with unexplored avenues and inherent challenges. A primary focus for future research would be the full characterization and optimization of its synthesis . While the general synthetic route can be inferred, a detailed study to maximize yield and purity is essential.

A significant area for exploration lies in its application as a chiral building block . The reactivity of the bromomethyl group opens the door to a multitude of subsequent reactions. For instance, its use in the synthesis of novel chiral ligands for transition-metal catalysis is a promising, yet unexplored, direction. These new ligands could find applications in asymmetric hydrogenation, cross-coupling reactions, or other stereoselective transformations.

Another key research avenue is the investigation of its potential as a derivatizable UV filter . The parent compound, 4-methylbenzylidene camphor, is a known UV-B absorber used in sunscreens. nih.gov The bromomethyl functionality of the title compound allows for the attachment of various chromophores or other functional moieties. This could lead to the development of novel UV filters with enhanced properties, such as broader UV protection, increased photostability, or tailored solubility. However, the potential for such compounds to act as endocrine disruptors, a concern with 4-methylbenzylidene camphor, would need to be carefully evaluated. wikipedia.org

The primary challenge in this research will be the systematic investigation of the reactivity of the bromomethyl group in the context of the sterically demanding camphor scaffold. The stereochemical influence of the camphor moiety on reactions at the benzylic position needs to be thoroughly studied to understand and predict the outcomes of various transformations.

Potential Interdisciplinary Research Collaborations

The unique structure of this compound also suggests exciting possibilities for interdisciplinary research.

Materials Science: The ability to polymerize or graft this molecule onto surfaces via the reactive bromomethyl group could be explored in collaboration with materials scientists. This could lead to the development of new chiral stationary phases for chromatography, chiral sensors, or functionalized polymers with unique optical or electronic properties. The synthesis of related benzylidene aniline (B41778) compounds for non-linear optical materials has been reported, suggesting a potential avenue for investigation. nih.gov

Medicinal Chemistry and Chemical Biology: Given the wide range of biological activities reported for other camphor derivatives, including antimicrobial and anticancer properties, collaborations with medicinal chemists and chemical biologists would be highly valuable. nih.govnih.gov The bromomethyl group can be used to attach the camphor scaffold to biologically active molecules or to create libraries of new compounds for biological screening. For example, camphor derivatives have been investigated as antitubercular agents. nih.gov

Photochemistry: The benzylidene camphor core is a known photosensitizer. nih.gov Collaboration with photochemists could explore the potential of this compound and its derivatives in photodynamic therapy or as photoinitiators in polymerization reactions. The synthesis of a camphorquinone (B77051) derivative with an acylphosphine oxide group for photopolymerization highlights the potential in this area. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 4-(Bromomethyl)benzylidene Camphor in laboratory settings?

Due to its bromomethyl group, the compound poses risks of skin/eye irritation and potential toxicity. Key protocols include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in a cool, dry place away from oxidizing agents.

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via:

  • Friedel-Crafts Alkylation : Camphor derivatives react with brominated benzyl halides in the presence of Lewis acids (e.g., AlCl₃) .
  • Photochemical Methods : UV-light-induced reactions improve regioselectivity for the benzylidene group attachment .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from brominated byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the benzylidene linkage (δ 7.2–7.8 ppm for aromatic protons) and bromomethyl group (δ 4.3–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 345.1) .
  • FTIR : Detects C=O stretching (camphor, ~1740 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

The bromomethyl moiety enables Suzuki-Miyaura and Ullmann couplings, but steric hindrance from the camphor scaffold reduces efficiency. Strategies include:

  • Catalyst Optimization : Pd(PPh₃)₄ with bulky ligands improves yields in aryl couplings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
  • Competing Pathways : Bromide displacement may occur under basic conditions, requiring pH control (pH 7–8) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or cytotoxic activity often arise from:

  • Purity Variability : HPLC-grade purity (≥98%) is essential; trace brominated impurities (e.g., 4-bromobenzaldehyde) skew bioassays .
  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–48 hrs) for reproducibility .
  • Solvent Artifacts : DMSO concentrations >0.1% may inhibit cellular uptake .

Q. What multidisciplinary approaches are emerging for studying this compound’s environmental interactions?

  • Surface Chemistry : Adsorption on indoor surfaces (e.g., glass, polymers) is analyzed via microspectroscopic imaging to assess environmental persistence .
  • Computational Modeling : DFT calculations predict degradation pathways and ecotoxicological endpoints .
  • Hybrid Materials : Incorporation into metal-organic frameworks (MOFs) enhances stability for controlled-release applications .

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, catalyst loading) while minimizing resource use .
  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm structural assignments .

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